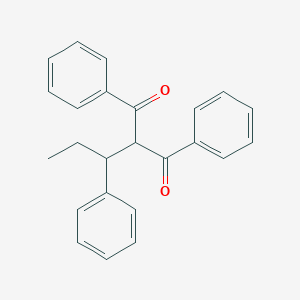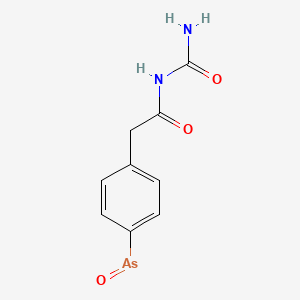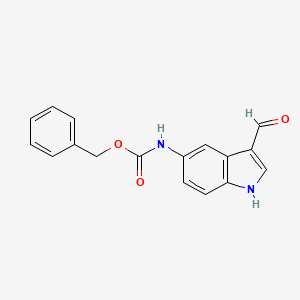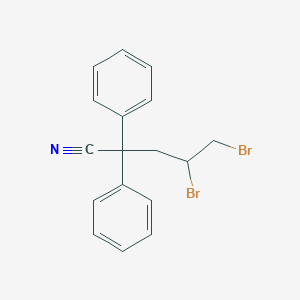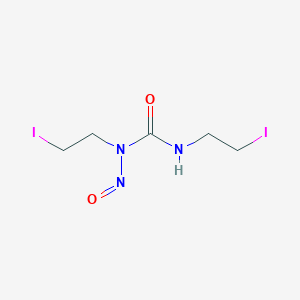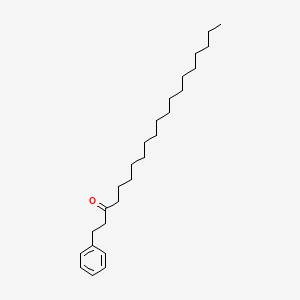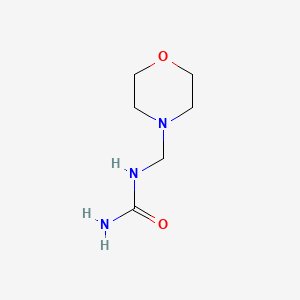
1-(1,3-Benzodioxol-5-yl)-2,2-dimethylpropyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Benzodioxol-5-yl)-2,2-dimethylpropyl acetate is an organic compound characterized by the presence of a benzodioxole ring attached to a dimethylpropyl acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-yl)-2,2-dimethylpropyl acetate typically involves the acylation of 1,3-benzodioxole derivatives. One common method includes the reaction of 1,3-benzodioxole with an appropriate acylating agent under acidic conditions. For instance, the use of acetic anhydride in the presence of a catalyst such as sulfuric acid can facilitate the formation of the acetate ester .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of recyclable heterogeneous acidic catalysts can be employed to streamline the acylation reaction, making the process more sustainable and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions: 1-(1,3-Benzodioxol-5-yl)-2,2-dimethylpropyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated benzodioxole derivatives.
Aplicaciones Científicas De Investigación
1-(1,3-Benzodioxol-5-yl)-2,2-dimethylpropyl acetate has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including anticancer and anti-inflammatory properties
Mecanismo De Acción
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-2,2-dimethylpropyl acetate and its derivatives often involves interaction with specific molecular targets. For example, some derivatives act as inhibitors of cyclooxygenase (COX) enzymes, thereby exerting anti-inflammatory effects . The compound may also interact with cellular pathways involved in apoptosis and cell cycle regulation, contributing to its potential anticancer properties .
Comparación Con Compuestos Similares
1-(1,3-Benzodioxol-5-yl)-2-butanamine: Known for its psychoactive effects and potential therapeutic applications.
1-(1,3-Benzodioxol-5-yl)-3-N-fused heteroaryl indoles: Investigated for their anticancer activities.
Benzodioxole derivatives with aryl acetate groups: Studied for their COX inhibitory and cytotoxic properties.
Uniqueness: 1-(1,3-Benzodioxol-5-yl)-2,2-dimethylpropyl acetate stands out due to its unique structural combination of a benzodioxole ring and a dimethylpropyl acetate group. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
6282-23-1 |
|---|---|
Fórmula molecular |
C14H18O4 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
[1-(1,3-benzodioxol-5-yl)-2,2-dimethylpropyl] acetate |
InChI |
InChI=1S/C14H18O4/c1-9(15)18-13(14(2,3)4)10-5-6-11-12(7-10)17-8-16-11/h5-7,13H,8H2,1-4H3 |
Clave InChI |
VXZUGUIEOPQBGY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC(C1=CC2=C(C=C1)OCO2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


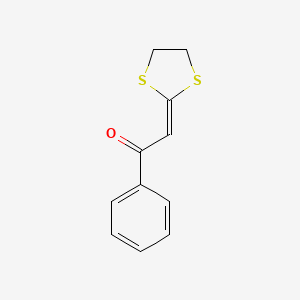
![[4-[4-(Aziridine-1-carbonyl)phenyl]phenyl]-(aziridin-1-yl)methanone](/img/structure/B14723087.png)
![[1,1'-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-3'-methyl-](/img/structure/B14723099.png)
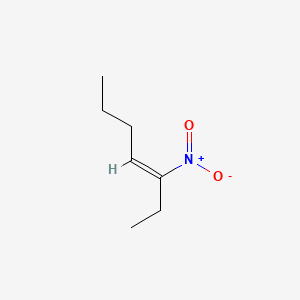

![9,19-diphenyl-1,11-diazahexacyclo[9.9.2.02,7.08,21.012,17.018,22]docosa-2,4,6,8,12,14,16,18,21-nonaene-10,20-dione](/img/structure/B14723118.png)

